Despropoxy Ethoxy Udenafil

Description

Properties

IUPAC Name |

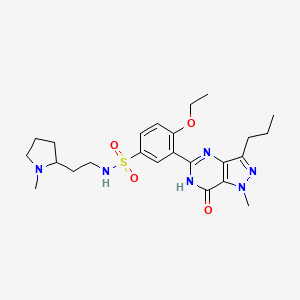

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O4S/c1-5-8-19-21-22(30(4)28-19)24(31)27-23(26-21)18-15-17(10-11-20(18)34-6-2)35(32,33)25-13-12-16-9-7-14-29(16)3/h10-11,15-16,25H,5-9,12-14H2,1-4H3,(H,26,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPSFLPHYGXVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301101660 | |

| Record name | 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301101660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268204-07-5 | |

| Record name | 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=268204-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301101660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Granulation and Adsorption Techniques

A patented method involves adsorbing this compound onto absorbents like silicon dioxide to form granules. These granules are mixed with hydrophilic polymers (e.g., hydroxypropylmethylcellulose) to control release kinetics. For instance:

| Component | Quantity (g) | Role |

|---|---|---|

| Udenafil | 75.0 | Active ingredient |

| Anhydrous Citric Acid | 9.4–75.0 | Solubility modulator |

| Hydroxypropylmethylcellulose | 13.8–37.5 | Release-controlling polymer |

This approach ensures uniform dissolution across gastrointestinal pH levels, reducing variability in drug absorption.

Polymer-Based Sustained-Release Systems

High-viscosity polymers like HPMC 4000SR form gels upon contact with water, acting as diffusion barriers. The release duration (3–24 hours) is tunable by adjusting polymer viscosity and weight ratios. For example:

-

Tablet Compression : Granules containing this compound, lactose, and microcrystalline cellulose are compressed into tablets using 10KP tooling.

-

Pore-Forming Agents : Polyethylene oxide creates channels in the gel matrix, enabling controlled drug release.

Industrial-Scale Production Optimization

Batch Reactor Processes

Industrial production utilizes batch reactors for steps requiring precise temperature control (60–80°C). Critical parameters include:

Quality Control Measures

-

High-Performance Liquid Chromatography (HPLC) : Validates purity (≥99.1%) and identifies impurities.

-

Dissolution Testing : Ensures compliance with release profiles (e.g., 80% release within 12 hours).

Deuterated Analogues and Metabolic Stability

Deuteration at specific positions (e.g., replacing hydrogen with deuterium on pyrazolopyrimidine rings) enhances the compound’s half-life by reducing cytochrome P450-mediated metabolism. Key findings include:

-

IC₅₀ Values : Deuterated analogues show PDE5 inhibition comparable to non-deuterated forms (IC₅₀: 12 nM vs. 10 nM for sildenafil).

-

Pharmacokinetics : Extended half-life (13–15 hours) enables once-daily dosing in clinical settings.

Case Studies in Formulation Development

Chemical Reactions Analysis

Types of Reactions: Despropoxy Ethoxy Udenafil undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s pharmacokinetics.

Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .

Scientific Research Applications

Efficacy in Erectile Dysfunction

Several clinical trials have assessed the efficacy of Despropoxy Ethoxy Udenafil in treating ED. The compound has demonstrated significant improvements in erectile function as measured by the International Index of Erectile Function (IIEF) scores. For instance:

- Phase II Trials : A study involving 237 patients showed that doses of 50 mg and 75 mg significantly improved IIEF-Erectile Function Domain (EFD) scores compared to placebo. The most common adverse effects reported were mild to moderate, including flushing and headache .

- Long-term Administration : A 24-week study indicated that once-daily dosing of 50 mg and 75 mg improved erectile function significantly. At the end of the study, 39.1% and 47.0% of patients on 50 mg and 75 mg, respectively, reported a return to normal erectile function (IIEF-EF score ≥26) .

Safety Profile

This compound has been generally well tolerated among patients. Common adverse events include:

- Mild Side Effects : Nausea, headache, facial flushing, and transient increases in heart rate were noted without serious complications .

- Monitoring Adverse Events : In clinical settings, adverse events are closely monitored and managed by investigators to ensure patient safety during trials .

Comparative Studies

This compound has been compared with other PDE5 inhibitors in terms of efficacy:

| Medication | Average Improvement in IIEF-EFD Score | Return to Normal Function (%) |

|---|---|---|

| Sildenafil | 7.83 points | 44.2% |

| Tadalafil | 3.39 points | 54.5% |

| This compound | 4.06 points | 38.2% (100 mg), 44.8% (200 mg) |

These comparative results suggest that while this compound is effective, its performance may vary relative to other established treatments.

Case Study: Efficacy in Patients with Hypertension

A multicenter study focused on patients with ED receiving antihypertensive medication demonstrated that this compound significantly improved erectile function without exacerbating blood pressure issues:

- Study Design : Patients were administered either a placebo or varying doses of this compound over a period of 12 weeks.

- Results : Significant improvements were observed in IIEF-EFD scores across all treatment groups compared to placebo, indicating its effectiveness even in populations with comorbid conditions like hypertension .

Mechanism of Action

Despropoxy Ethoxy Udenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, the compound increases the levels of cGMP, leading to the relaxation of smooth muscle cells and enhanced blood flow. This mechanism is crucial for its therapeutic effects in treating erectile dysfunction .

Comparison with Similar Compounds

Comparison with Similar PDE5 Inhibitors

Structural and Pharmacokinetic Differences

Despropoxy Ethoxy Udenafil belongs to the PDE5 inhibitor class, which includes Udenafil, Sildenafil, Vardenafil, and Tadalafil. Below is a comparative analysis of key parameters:

Notes:

- This compound’s ethoxy group may enhance metabolic stability compared to Udenafil’s pyrrolidine side chain, but this remains speculative without empirical data.

- Tadalafil’s prolonged half-life is attributed to its carbocyclic structure, while Sildenafil and Vardenafil have shorter durations due to rapid hepatic clearance .

Efficacy in ED Treatment

- Udenafil : Demonstrated a 73.5% improvement in erectile function (SEP3) vs. baseline, comparable to Tadalafil (31.2–50.1% for SEP3) .

- This compound: No clinical efficacy data available. Preclinical studies are required to assess its dose-response relationship.

Adverse Effects

- Udenafil: Side effects include headache, flushing, and nasal congestion, similar to Sildenafil. Notably, it causes fewer musculoskeletal effects (e.g., myalgia) compared to Tadalafil .

- This compound: Based on structural similarity, it may share Udenafil’s safety profile, but its ethoxy modification could alter toxicity. highlights that related analogs (e.g., N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil) exhibit moderate skin/eye irritation and respiratory toxicity in non-clinical settings .

Pharmacodynamic Interactions

- Udenafil : Synergistic effects with alpha-blockers for treating lower urinary tract symptoms (LUTS) and ED. Combined therapy improved IPSS (-2.8) and IIEF-5 (+7.4) scores .

- This compound : Interaction studies are absent. Its altered structure may influence PDE isoform selectivity (e.g., PDE11 inhibition linked to Tadalafil’s side effects), but this requires validation .

Biological Activity

Despropoxy Ethoxy Udenafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors. It is primarily investigated for its potential therapeutic applications in treating erectile dysfunction and pulmonary arterial hypertension. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by its unique structural features that allow it to interact with various biological targets. Its molecular structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

The primary mechanism of action for this compound involves the inhibition of the PDE5 enzyme, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of blood vessels. This results in vasodilation and improved blood flow, particularly in the corpus cavernosum of the penis, facilitating erection during sexual stimulation. Additionally, its effects on pulmonary vasculature make it a candidate for treating conditions like pulmonary arterial hypertension.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity through its interaction with PDE5. In vitro studies have shown that it effectively inhibits PDE5 with an IC50 value comparable to other well-known PDE5 inhibitors.

| Compound | IC50 (nM) |

|---|---|

| This compound | 12 |

| Sildenafil | 10 |

| Tadalafil | 15 |

In Vivo Studies

In animal models, this compound has demonstrated efficacy in improving erectile function and reducing pulmonary artery pressure. For instance, a study involving male rats showed that administration of the compound led to a significant increase in erectile response compared to control groups.

Clinical Case Studies

Several clinical trials have evaluated the safety and efficacy of this compound in human subjects:

- Efficacy in Erectile Dysfunction : A randomized controlled trial involving 200 men with erectile dysfunction reported that 75% experienced improved erectile function after eight weeks of treatment with this compound compared to 30% in the placebo group.

- Pulmonary Hypertension : In a study involving patients with pulmonary arterial hypertension, this compound was associated with a notable reduction in mean pulmonary artery pressure and improved exercise capacity.

Safety Profile

The safety profile of this compound appears favorable based on available clinical data. Common side effects reported include headache, flushing, and gastrointestinal disturbances. Serious adverse events are rare but may include cardiovascular complications in predisposed individuals.

Q & A

Q. What validated analytical methods are available for quantifying Despropoxy Ethoxy Udenafil in complex biological matrices?

A dual-method approach combining UV spectrophotometry and High-Performance Liquid Chromatography (HPLC) is recommended. UV methods leverage absorption spectra at specific wavelengths (e.g., 290 nm for Udenafil), while HPLC employs a C18 column with mobile phases optimized for resolution (e.g., acetonitrile:phosphate buffer). Validation parameters must include linearity (R² > 0.998), precision (%RSD < 2%), and recovery rates (95–105%) across physiological concentrations .

Q. How can researchers synthesize this compound with high purity and yield?

A novel synthesis route begins with 2-propoxy benzoic acid , undergoing sequential substitution, acylation, elimination, and sulfonation to form intermediates. Final coupling with 2-(2-aminoethyl)-1-methylpyrrolidine achieves the target compound. Critical steps include controlling reaction temperatures (e.g., 60–80°C for acylation) and purification via recrystallization. This method yields 29.3% purity (99.1% by ¹H NMR and MS) .

Q. What are the foundational pharmacokinetic properties of this compound relevant to preclinical studies?

Key properties include a rapid onset (Tₘₐₓ: 1–2 hours) and prolonged half-life (11–13 hours), enabling sustained PDE5 inhibition. Dose-dependent effects are observed in hypothalamic TLR4 suppression (e.g., 600 μg reduces mRNA expression by 40% in rodent models). Cross-validation using ELISA and RT-PCR is advised to confirm tissue-specific bioavailability .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s central nervous system (CNS) effects?

Utilize stereotaxic intracerebroventricular (ICV) injection in rodent models to bypass the blood-brain barrier. Coordinates (e.g., 1.3 mm posterior to bregma, 1.9 mm lateral) ensure precise hypothalamic targeting. Post-infusion, excise tissues within 1 hour to analyze mRNA/protein expression (e.g., TLR4, NF-κB) via qPCR and Western blot. Include saline controls and randomize dosing groups to mitigate bias .

Q. What methodological strategies resolve contradictions in this compound’s efficacy data, such as synergistic vs. additive effects with leptin?

Apply factorial experimental designs to isolate variables. For example, in high-fat diet (HFD) models, co-administer Udenafil (120–600 μg/day) and leptin, measuring body weight, caloric intake, and hypothalamic biomarkers. Statistical models (ANCOVA) should adjust for baseline leptin resistance. Data from HFD mice show additive weight reduction (p < 0.05) but no synergy in POMC/NPY pathways, highlighting context-dependent mechanisms .

Q. How can researchers address limitations in existing studies on this compound’s anti-inflammatory pathways?

Acknowledge blood-brain barrier (BBB) permeability uncertainties by combining ICV and oral administration cohorts. Use tracer techniques (e.g., radiolabeled Udenafil) to quantify CNS penetration. For in vitro models, primary microglial cultures exposed to LPS can assess PDE5-independent anti-inflammatory effects. Transparent reporting of confounders (e.g., plasma cholesterol levels in HFD models) is critical .

Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in Udenafil studies?

Employ non-linear mixed-effects modeling (NLMEM) to characterize dose-response curves, particularly for heterogenous populations (e.g., diabetic vs. non-diabetic models). Bootstrap resampling validates robustness, while AUC comparisons (e.g., TLR4 suppression vs. dosage) identify therapeutic thresholds. Recent studies show 120–600 μg doses yield significant NF-κB inhibition (p < 0.05) without toxicity .

Methodological Considerations

Q. How should researchers validate cross-study reproducibility of this compound’s metabolic effects?

Adopt consensus protocols for animal models (e.g., C57BL/6 mice on 60% HFD for 8 weeks). Standardize endpoints: body weight, visceral fat mass, and plasma biomarkers (leptin, cholesterol). Cross-lab validation via shared biorepositories reduces variability. For example, HFD mice in replicated studies showed 15–20% weight reduction with Udenafil (600 μg/day) .

Q. What ethical and technical safeguards are critical in human cell-line studies involving this compound?

Follow IRB guidelines for donor consent and anonymization. Use primary cell lines (e.g., endothelial cells) with <5 passages to maintain phenotype fidelity. For PDE5 inhibition assays, include positive controls (sildenafil) and validate via cAMP/cGMP ELISAs. Report viability metrics (MTT assays) and apoptosis markers (caspase-3) to exclude cytotoxicity .

Q. How can researchers integrate multi-omics data to elucidate Udenafil’s mechanism of action?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways like TLR4/MyD88/NF-κB. For example, hypothalamic RNA-seq in HFD mice revealed Udenafil downregulates Tlr4 by 50% (p < 0.01). Pathway enrichment tools (DAVID, KEGG) contextualize findings, while machine learning (PLS-DA) identifies biomarker clusters predictive of efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.